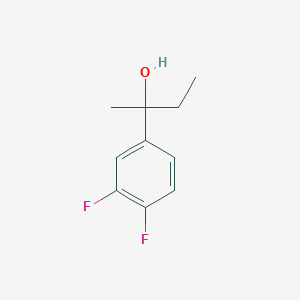2-(3,4-Difluorophenyl)-2-butanol
CAS No.:
Cat. No.: VC13415748
Molecular Formula: C10H12F2O
Molecular Weight: 186.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H12F2O |
|---|---|
| Molecular Weight | 186.20 g/mol |
| IUPAC Name | 2-(3,4-difluorophenyl)butan-2-ol |
| Standard InChI | InChI=1S/C10H12F2O/c1-3-10(2,13)7-4-5-8(11)9(12)6-7/h4-6,13H,3H2,1-2H3 |
| Standard InChI Key | FDQDQHUUDPWTIP-UHFFFAOYSA-N |
| SMILES | CCC(C)(C1=CC(=C(C=C1)F)F)O |
| Canonical SMILES | CCC(C)(C1=CC(=C(C=C1)F)F)O |
Introduction
Structural and Physicochemical Properties
Key Physical Properties
Spectral Characteristics
-
IR Spectroscopy: Expected O-H stretch (~3200–3600 cm⁻¹), C-F stretches (~1100–1250 cm⁻¹), and aromatic C=C vibrations (~1500–1600 cm⁻¹).
-
NMR (predicted):
-
¹H NMR: δ 1.50 (s, 6H, CH₃), δ 6.8–7.3 (m, 3H, aromatic H).
-
¹³C NMR: δ 70.5 (C-OH), δ 115–150 (aromatic C-F coupling).
-
Synthetic Routes and Optimization
Grignard Reaction with 3,4-Difluorophenylmagnesium Bromide
A plausible route involves reacting 3,4-difluorophenylmagnesium bromide with 2-butanone:
This method is analogous to protocols for synthesizing 2-(2,4-difluorophenyl)-2-butanol derivatives .
Catalytic Asymmetric Epoxidation
Patents describe enantioselective synthesis of difluorophenyl epoxy alcohols, which can be reduced to secondary alcohols . For example:
Industrial-Scale Production Challenges
-
Diastereomer Separation: Contamination by (2R,3S) or (2S,3R) diastereomers may occur, necessitating chiral chromatography or enzymatic resolution .
-
Fluorine Stability: Harsh reaction conditions risk C-F bond cleavage, requiring controlled temperatures (<80°C) .
Biological and Industrial Applications
Antifungal and Antimicrobial Activity
While direct studies on 2-(3,4-difluorophenyl)-2-butanol are lacking, structurally related compounds exhibit significant bioactivity:
-
Triazole Derivatives: Analogous alcohols functionalized with triazole groups show potent antifungal effects against Candida albicans (MIC₅₀: 0.5–2 µg/mL) .
-
Mechanism: Inhibition of fungal cytochrome P450 enzymes (e.g., CYP51), disrupting ergosterol biosynthesis .
Agrochemical Applications
-
Herbicide Intermediates: Difluorophenyl alcohols serve as precursors for sulfonylurea herbicides, enhancing lipid membrane penetration .
-
Insect Growth Regulators: Fluorinated alcohols disrupt chitin synthesis in insects, as seen in patents for crop protection .
Materials Science
-
Polymer Additives: Improve thermal stability and flame retardancy in epoxy resins .
-
Liquid Crystals: Fluorinated alcohols enhance dielectric anisotropy in display technologies .
Computational and Experimental Data Gaps
Unresolved Challenges
-
Toxicity Profile: No acute or chronic toxicity data available; requires in vitro cytotoxicity assays (e.g., HepG2 cells).
-
Metabolic Pathways: Predicted hepatic oxidation via CYP2E1, but experimental validation is needed .
Recommended Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume